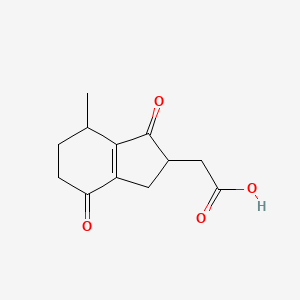![molecular formula C18H17NO B14253945 N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide CAS No. 437651-08-6](/img/structure/B14253945.png)
N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide is a chemical compound characterized by the presence of an anthracene moiety attached to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide typically involves the acylation of an amine with an acyl chloride or anhydride. One common method is the reaction of 9-anthracenylmethylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Wirkmechanismus
The mechanism of action of N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can inhibit certain enzymes involved in inflammatory and cancer pathways, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide is unique due to its specific structural features, including the presence of both an anthracene moiety and an acetamide group. This combination imparts distinct chemical and physical properties, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
437651-08-6 |
|---|---|
Molekularformel |
C18H17NO |
Molekulargewicht |
263.3 g/mol |
IUPAC-Name |
N-[(1S)-1-anthracen-9-ylethyl]acetamide |
InChI |
InChI=1S/C18H17NO/c1-12(19-13(2)20)18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-12H,1-2H3,(H,19,20)/t12-/m0/s1 |
InChI-Schlüssel |
NGPAPOLGXLGGFZ-LBPRGKRZSA-N |
Isomerische SMILES |
C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)NC(=O)C |
Kanonische SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Piperidinone, 6-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14253891.png)

![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)

![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)


![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)



![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
